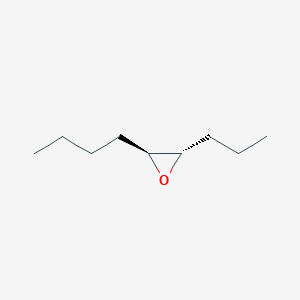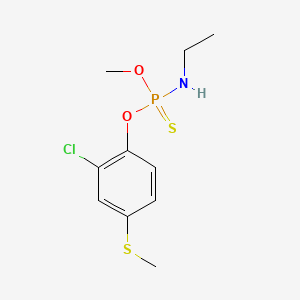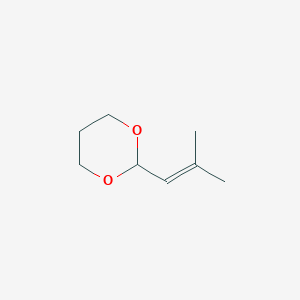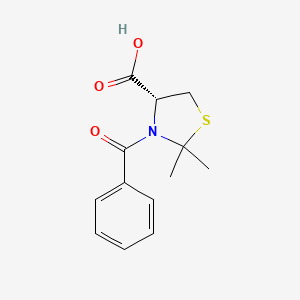
4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one is a heterocyclic compound featuring a thiazolidine ring with chlorine and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one typically involves the reaction of phenyl isothiocyanate with tetrachloroethylene in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
- 2,3,4,5-Tetrachlorobiphenyl
- 2,5,3’,4’-Tetrachlorobiphenyl
- 2,3’,4’,5-Tetrachloro-1,1’-biphenyl
Comparison: 4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties compared to other tetrachlorinated compounds. Its specific arrangement of chlorine atoms and the presence of a phenyl group make it particularly interesting for various applications .
Properties
CAS No. |
54415-04-2 |
|---|---|
Molecular Formula |
C9H5Cl4NOS |
Molecular Weight |
317.0 g/mol |
IUPAC Name |
4,4,5,5-tetrachloro-2-phenyl-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C9H5Cl4NOS/c10-8(11)7(15)14(16-9(8,12)13)6-4-2-1-3-5-6/h1-5H |
InChI Key |
RJGRASWIPAKSGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(S2)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)







![2-[2-(Carboxymethoxy)anilino]benzoic acid](/img/structure/B14625038.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14625043.png)




